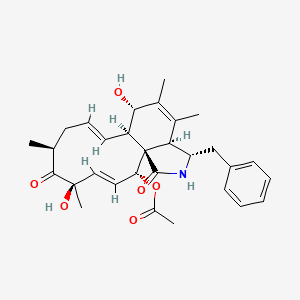

Cytochalasin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H37NO6 |

|---|---|

Molecular Weight |

507.6 g/mol |

IUPAC Name |

[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate |

InChI |

InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17,22-26,33,36H,10,16H2,1-5H3,(H,31,35)/b13-9+,15-14+/t17-,22-,23-,24+,25-,26+,29+,30+/m0/s1 |

InChI Key |

NAIODHJWOHMDJX-FLMVKAFASA-N |

SMILES |

CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |

Isomeric SMILES |

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |

Synonyms |

cytochalasin C |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Discovery of Cytochalasin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the origin, discovery, and foundational experimental characterization of Cytochalasin C, a potent mycotoxin belonging to the cytochalasan family of fungal metabolites. Cytochalasin C is a valuable tool in cell biology research due to its specific inhibitory effects on actin polymerization. This document details the initial isolation of Cytochalasin C from the fungus Metarrhizium anisopliae, the key experimental protocols for its production and purification, and its initial characterization. Quantitative data on its biological activity are summarized, and its impact on actin-related signaling pathways is visualized.

Introduction

The cytochalasins are a class of fungal metabolites that exhibit a wide range of biological activities, primarily centered on their ability to disrupt the actin cytoskeleton.[1] This disruption of actin filaments leads to profound effects on cellular processes such as cell motility, division, and morphology. Cytochalasin C, an isomer of Cytochalasin D, was first reported in 1969 and has since been utilized as a chemical probe to investigate the intricate roles of the actin cytoskeleton in various cellular functions. This guide will delve into the historical context of its discovery and the fundamental scientific investigations that unveiled its properties.

Origin and Discovery

Producing Organism

Cytochalasin C was first isolated from the entomopathogenic fungus Metarrhizium anisopliae. This fungus is well-known for its ability to infect and kill insects, and it produces a variety of secondary metabolites, including the cytochalasins. Subsequent research has also identified other fungal species, such as those from the genera Chaetomium, Geniculosporium, and Aspergillus, as producers of Cytochalasin C.

Initial Discovery

The discovery of Cytochalasin C was reported by D. C. Aldridge and W. B. Turner in a 1969 publication in the Journal of the Chemical Society C: Organic. Their work detailed the isolation and structure elucidation of both Cytochalasin C and its isomer, Cytochalasin D, from cultures of Metarrhizium anisopliae. This seminal paper laid the groundwork for understanding the chemical nature of these compounds and their relationship to other known cytochalasins.

Experimental Protocols

Fungal Fermentation for Cytochalasin C Production (Representative Protocol)

While the precise, detailed fermentation protocol from the original 1969 study is not fully available, a representative method based on general practices for fungal secondary metabolite production at the time can be described as follows:

-

Inoculum Preparation: A pure culture of Metarrhizium anisopliae is grown on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), to generate a sufficient quantity of mycelia and spores.

-

Liquid Culture: A liquid medium, likely a complex medium containing a carbon source (e.g., glucose or sucrose), a nitrogen source (e.g., peptone or yeast extract), and mineral salts, is prepared and sterilized.

-

Inoculation and Fermentation: The liquid medium is inoculated with the fungal culture and incubated for a period of several days to weeks in a shaker flask or fermenter to allow for fungal growth and the production of secondary metabolites. Optimal temperature for Metarrhizium anisopliae growth is typically around 25-28°C.

-

Monitoring: The fermentation is monitored for fungal growth and the production of Cytochalasin C, which can be assessed by thin-layer chromatography (TLC) of culture extracts.

Extraction and Purification of Cytochalasin C

The following is a generalized protocol for the extraction and purification of cytochalasins from fungal cultures, based on the methods described by Aldridge and Turner:

-

Extraction: The fungal culture (both mycelia and broth) is extracted with an organic solvent, such as ethyl acetate (B1210297) or chloroform, to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A solvent gradient, starting with a non-polar solvent and gradually increasing in polarity (e.g., a gradient of ethyl acetate in hexane), is used to separate the components of the extract.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing Cytochalasin C. Fractions containing the desired compound are pooled.

-

Crystallization: The purified Cytochalasin C is obtained by crystallization from a suitable solvent system to yield a pure, crystalline solid.

Structure Elucidation

The structure of Cytochalasin C (C₃₀H₃₇NO₆) was determined by Aldridge and Turner through a combination of spectroscopic and chemical methods, which were standard for the time:

-

Elemental Analysis: To determine the empirical formula.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and amides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the number and types of protons and their connectivity.

-

Chemical Degradation: Controlled chemical reactions to break down the molecule into smaller, identifiable fragments.

Quantitative Data

Cytochalasin C's biological activity has been quantified in various assays. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line / System | Reference |

| Cytotoxicity (IC₅₀) | <0.32 µg/mL | HeLa | Umeda et al., 1975 |

| Inhibition of Actin Polymerization | Potent inhibitor | In vitro assays | Multiple sources |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Cytochalasin C is the inhibition of actin polymerization. It binds to the barbed (fast-growing) end of actin filaments, thereby blocking the addition of new actin monomers. This "capping" of the filament disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is essential for numerous cellular processes.

The disruption of the actin cytoskeleton by Cytochalasin C has significant downstream effects on various signaling pathways, particularly those regulated by the Rho family of small GTPases (RhoA, Rac1, and Cdc42). These GTPases are master regulators of the actin cytoskeleton and control processes such as the formation of stress fibers, lamellipodia, and filopodia. By inhibiting actin polymerization, Cytochalasin C interferes with the ability of these GTPases to orchestrate changes in cell morphology and motility.

Visualization of Experimental Workflow and Signaling Pathway

Conclusion

The discovery of Cytochalasin C from Metarrhizium anisopliae marked a significant advancement in the study of the actin cytoskeleton. Its specific mechanism of action as an inhibitor of actin polymerization has made it an indispensable tool for cell biologists. The foundational work of Aldridge and Turner not only provided the scientific community with a new chemical probe but also paved the way for a deeper understanding of the dynamic processes governed by actin filaments. This technical guide serves as a comprehensive resource for researchers and professionals seeking to understand the origins and fundamental properties of this important fungal metabolite.

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Cytochalasin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin C is a cell-permeable mycotoxin belonging to the cytochalasan family, a group of fungal metabolites known for their profound effects on the actin cytoskeleton.[1] First isolated from the fungus Metarrhizium anisopliae, Cytochalasin C, like its congeners, potently inhibits actin polymerization. This disruption of actin dynamics interferes with fundamental cellular processes including cell division, motility, and morphology, making it a valuable tool in cell biology research and a potential starting point for therapeutic development.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological interactions of Cytochalasin C.

Chemical Structure and Properties

Cytochalasin C is a complex macrocyclic molecule characterized by a highly substituted perhydroisoindolone ring fused to an 11-membered carbocyclic ring.

Table 1: Chemical Identifiers and Properties of Cytochalasin C

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₃₇NO₆ | [1] |

| Molecular Weight | 507.6 g/mol | [1] |

| CAS Number | 22144-76-9 | [1] |

| IUPAC Name | [(1R,2R,3Z,5R,7S,9Z,11R,12S,15R)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.0¹﹐¹⁵]octadeca-3,9,13-trien-2-yl] acetate | [1] |

| Melting Point | 260°C (decomposes) | |

| Solubility | Soluble in DMSO, ethanol, and methanol. Poorly soluble in water. | |

| Appearance | White to off-white powder |

Mechanism of Action: Inhibition of Actin Polymerization

The primary mechanism of action of Cytochalasin C is the disruption of actin filament dynamics. It binds to the barbed (fast-growing) end of actin filaments, thereby blocking the addition of new actin monomers.[1][3] This "capping" activity effectively inhibits both the assembly and disassembly of actin filaments, leading to a net depolymerization of the actin cytoskeleton.[3]

References

An In-depth Technical Guide to the Mechanism of Action of Cytochalasin C on Actin Filaments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanism by which Cytochalasin C, a fungal metabolite, interacts with and modulates the dynamics of actin filaments. The document details its primary mode of action, summarizes key quantitative data in comparison to other well-studied cytochalasins, outlines relevant experimental protocols, and provides visual diagrams of the core mechanism and associated workflows.

Core Mechanism of Action: Barbed-End Capping

Cytochalasin C belongs to the cytochalasan family of mycotoxins that are widely used as potent, cell-permeable inhibitors of actin dynamics. The primary mechanism of action for cytochalasins is the disruption of actin filament polymerization and depolymerization dynamics by binding to the fast-growing "barbed" or "plus" end of filamentous actin (F-actin)[1][2].

This interaction effectively "caps" the filament end, physically obstructing the addition of new globular actin (G-actin) monomers and thereby halting filament elongation[3]. This capping action also inhibits the dissociation of actin subunits from the barbed end[4]. While this core mechanism is shared across the cytochalasan family, the potency of this effect varies significantly between different analogs.

Studies utilizing viscometry to assess bulk actin polymerization have shown that Cytochalasin C exerts a weak inhibitory effect on the increase in viscosity of actin solutions at substoichiometric concentrations (0.4 mol/mol actin), particularly when compared to the more potent inhibition by cytochalasins A and D[1]. This suggests that while Cytochalasin C engages in the same mechanistic action, its affinity for the actin filament barbed end is considerably lower than that of other family members.

At higher concentrations (in the micromolar range), some cytochalasins, like Cytochalasin D, have been observed to sever actin filaments, indicating a lower affinity interaction with the side of the filament[4]. It is plausible that Cytochalasin C could have similar effects at sufficiently high concentrations, though its primary and most potent activity remains the inhibition of elongation at the barbed end.

Visualization of the Core Mechanism

The fundamental interaction of Cytochalasin C with an actin filament can be visualized as a direct blockage of monomer addition at the barbed end.

Quantitative Data and Comparative Analysis

Specific high-affinity binding data for Cytochalasin C is not extensively documented in the literature, reflecting its characterization as a weaker inhibitor. The table below presents available data for the well-studied Cytochalasin B and Cytochalasin D to provide a quantitative context for the activity of Cytochalasin C.

| Parameter | Cytochalasin C | Cytochalasin D | Cytochalasin B | Reference(s) |

| Binding Affinity (Kd) for F-Actin Barbed End | Not Quantified; described as weak interaction | ~2 nM | ~40 nM (inferred from half-maximal inhibition) | [1][4][5] |

| Binding Affinity (Kd) for G-Actin (Monomer) | Not Quantified | 2.6 µM - 18 µM (ion-dependent) | Not Quantified | [6] |

| Concentration for Half-Maximal Inhibition (IC50 / K1/2) | Not Quantified; "weak effects" at 0.4 mol/mol actin | ~4.1 nM (K1/2 for capping); 10 nM (for half-maximal inhibition of elongation) | 40 nM - 200 nM (condition-dependent) | [1][4][7] |

| Primary Effect | Weak inhibition of actin polymerization | Potent barbed-end capping; inhibition of elongation and depolymerization | Barbed-end capping; inhibition of elongation | [1][4][7] |

| Secondary Effect | Not Described | Filament severing at micromolar concentrations | Reduces low-shear viscosity of actin networks | [4] |

Downstream Cellular Consequences

By disrupting the normal dynamics of the actin cytoskeleton, Cytochalasin C can inhibit a wide array of fundamental cellular processes. The inhibition of actin polymerization prevents the formation and remodeling of structures essential for cell motility, such as lamellipodia and filopodia. It also interferes with the formation of the contractile actin ring required for cytokinesis, which can lead to the formation of multinucleated cells.

Key Experimental Protocols

The effects of Cytochalasin C on actin dynamics are primarily investigated using a suite of established biochemical and microscopic assays.

Pyrene-Actin Polymerization Assay

This is the most common method for monitoring bulk actin polymerization kinetics in real-time. It relies on the ~20-fold fluorescence enhancement of N-(1-pyrene)iodoacetamide-labeled actin upon its incorporation from a monomeric (G-actin) to a filamentous (F-actin) state.

Methodology:

-

Reagent Preparation:

-

Prepare G-actin, with 5-10% of it labeled with pyrene. Store in G-buffer (e.g., 2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT) on ice and protected from light.

-

Prepare a 10X polymerization buffer (e.g., KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole pH 7.0).

-

Prepare Cytochalasin C stock solution in a suitable solvent like DMSO.

-

-

Assay Execution:

-

In a fluorometer cuvette, combine the pyrene-doped G-actin solution with G-buffer and the desired concentration of Cytochalasin C (or DMSO for control).

-

Place the cuvette in a fluorometer set to excitation and emission wavelengths of ~365 nm and ~407 nm, respectively.

-

Initiate polymerization by adding 1/10th volume of 10X polymerization buffer.

-

Record fluorescence intensity over time.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the nucleation, elongation, and steady-state phases of polymerization.

-

The inhibitory effect of Cytochalasin C is observed as a decrease in the polymerization rate (slope of the elongation phase) and potentially a lower final fluorescence intensity (reduced F-actin mass).

-

Actin Co-sedimentation Assay

This assay is used to determine the binding of a compound to F-actin. Since F-actin can be pelleted by ultracentrifugation while G-actin remains in the supernatant, any compound that binds to F-actin will be found in the pellet along with the filaments.

Methodology:

-

Actin Polymerization: Polymerize a solution of G-actin (typically >10 µM) by adding polymerization buffer and incubating for at least 1 hour at room temperature[3].

-

Incubation: Incubate the pre-formed F-actin with various concentrations of Cytochalasin C for 30 minutes at room temperature. Include controls with F-actin alone and Cytochalasin C alone.

-

Ultracentrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) for 20-30 minutes to pellet the F-actin.

-

Analysis: Carefully separate the supernatant from the pellet. Resuspend the pellet in a volume of buffer equal to the supernatant. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE to visualize the actin distribution and by an appropriate method (e.g., HPLC, LC-MS) to quantify the concentration of Cytochalasin C in each fraction.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization and quantitative analysis of individual actin filaments growing or shrinking in real-time, providing high-resolution mechanistic data.

Methodology:

-

Flow Chamber Preparation: Prepare a glass flow chamber functionalized with biotin-BSA and streptavidin to immobilize biotinylated actin filament seeds.

-

Reaction Mixture: Prepare a reaction mixture containing fluorescently labeled G-actin monomers (e.g., Alexa-488 labeled), ATP, an oxygen scavenging system, and the desired concentration of Cytochalasin C.

-

Imaging:

-

Introduce short, biotinylated, and stabilized F-actin "seeds" into the chamber to act as nucleation points.

-

Flow in the reaction mixture to initiate filament elongation from the seeds.

-

Image the growing filaments using a TIRF microscope, capturing time-lapse images (e.g., one frame every 5-10 seconds).

-

-

Data Analysis:

-

Measure the length of individual filaments in each frame over time.

-

Calculate the elongation rates at both the barbed and pointed ends by plotting filament length versus time. The effect of Cytochalasin C will be seen as a significant reduction or complete cessation of the elongation rate specifically at the barbed end.

-

Conclusion

Cytochalasin C disrupts actin filament dynamics through a canonical cytochalasan mechanism: capping the barbed end to inhibit both the association and dissociation of actin monomers. While it is mechanistically similar to its more-studied counterparts like Cytochalasin D, biochemical assays indicate it is a significantly weaker inhibitor of bulk actin polymerization. This lower potency makes it a useful control compound in comparative studies and highlights the sensitivity of the actin barbed-end binding pocket to the specific chemical structure of the cytochalasan macrocycle. The experimental protocols detailed herein provide a robust framework for dissecting its specific effects and for the broader investigation of actin-binding agents in research and drug development.

References

- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Cytochalasin inhibits the rate of elongation of actin filament fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochalasin inhibits the rate of elongation of actin filament fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Nuances of Cytochalasins: A Technical Guide to Cytochalasin C and its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasins, a diverse family of fungal metabolites, are powerful tools in cell biology and potential therapeutic agents due to their profound effects on the actin cytoskeleton. While all cytochalasins share the common feature of disrupting actin polymerization, subtle variations in their chemical structures lead to significant differences in their potency, specificity, and overall biological activity. This technical guide provides an in-depth exploration of Cytochalasin C, elucidating its unique characteristics in comparison to other prominent members of the cytochalasin family, including Cytochalasins A, B, D, and E. We will delve into their mechanisms of action, present comparative quantitative data, detail experimental protocols for their study, and visualize their impact on cellular signaling pathways.

Introduction to the Cytochalasan Family

Cytochalasins are characterized by a highly substituted perhydroisoindolone moiety fused to a macrocyclic ring.[1] Their primary mechanism of action involves binding to the barbed (fast-growing) end of actin filaments, which inhibits both the association and dissociation of actin monomers.[2][3] This disruption of actin dynamics affects a multitude of cellular processes, including cell motility, division, and morphology.[2] Beyond their canonical role as actin polymerization inhibitors, some cytochalasins exhibit distinct biological activities. For instance, Cytochalasin A and B are known to inhibit monosaccharide transport across the cell membrane, while Cytochalasin E has been shown to prevent angiogenesis.[2][4]

Comparative Analysis of Cytochalasin Structures

The diverse biological activities of cytochalasins can be attributed to the chemical variations in their macrocyclic ring and the substitutions on the perhydroisoindolone core.

Table 1: Chemical Structures and Properties of Selected Cytochalasins

| Cytochalasin | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Cytochalasin A | C₂₉H₃₅NO₅ | 477.6 | Contains an α,β-unsaturated ketone in the macrocyclic lactone ring.[5][6] |

| Cytochalasin B | C₂₉H₃₇NO₅ | 479.6 | A reduced form of Cytochalasin A, lacking the α,β-unsaturated ketone.[7] |

| Cytochalasin C | C₃₀H₃₇NO₆ | 507.6 | Isomeric with Cytochalasin D, featuring a carbocyclic ring.[8][9] |

| Cytochalasin D | C₃₀H₃₇NO₆ | 507.6 | Isomeric with Cytochalasin C, also possessing a carbocyclic ring.[10][11] |

| Cytochalasin E | C₂₈H₃₃NO₇ | 495.6 | Characterized by an epoxide ring within its structure.[4][12][13] |

Mechanism of Action and Potency: A Quantitative Comparison

While all cytochalasins target actin polymerization, their efficacy varies significantly. This is often quantified by the half-maximal inhibitory concentration (IC₅₀) or dissociation constant (Kd).

The primary mode of action for cytochalasins is the capping of the fast-growing barbed end of F-actin, thereby preventing the addition of new G-actin monomers.[2] Some studies also suggest that at higher concentrations, certain cytochalasins can sever existing actin filaments. The affinity for actin filaments and the subsequent biological effects are dictated by the specific chemical structure of each cytochalasin.

Table 2: Comparative Potency of Cytochalasins in Biological Assays

| Cytochalasin | Assay | Potency/Observation |

| Cytochalasin B | F-actin binding (Kd) | 1.4-2.2 nM[14] |

| Cytochalasin C | Toxicity in mice | 10 times less toxic than Cytochalasin D.[15] |

| Cytoplasmic streaming in Nitella pseudoflabellata | Streaming-arresting concentration of 200-220 µM (significantly less potent than A, D, E, H).[16][17] | |

| Cytochalasin D | General efficacy | About 10-fold more effective than Cytochalasin B.[3] |

| F-actin binding affinity | Higher affinity than Cytochalasin E and B.[18][19] | |

| Cytochalasin E | Endothelial cell growth inhibition (IC₅₀) | < 1 nM[20] |

It is important to note that the reported potency of cytochalasins can vary depending on the experimental system, cell type, and assay conditions used.[21]

Experimental Protocols: In Vitro Actin Polymerization Assay

A common method to quantify the inhibitory effect of cytochalasins on actin polymerization is a fluorescence-based assay using pyrene-labeled G-actin. The fluorescence of pyrene-actin increases significantly upon its incorporation into a polymer.

Principle

This assay measures the change in fluorescence intensity of pyrene-labeled actin monomers as they polymerize into filaments. Inhibitors of polymerization, such as cytochalasins, will reduce the rate and/or extent of this fluorescence increase.

Materials

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)

-

Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0)

-

Cytochalasins (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Methodology

-

Preparation of Actin Monomers: Reconstitute lyophilized pyrene-labeled and unlabeled G-actin in G-buffer to a final concentration of ~10 µM. A typical assay uses a 5-10% pyrene-labeled actin to unlabeled actin ratio. Keep the actin on ice to prevent premature polymerization.

-

Preparation of Cytochalasins: Prepare a serial dilution of the cytochalasin to be tested in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid artifacts.

-

Assay Setup:

-

In a 96-well black microplate, add the desired volume of G-buffer.

-

Add the appropriate volume of the cytochalasin dilution or DMSO (for the control).

-

Add the G-actin monomer solution to each well.

-

-

Initiation of Polymerization: To initiate polymerization, add the 10x polymerization buffer to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 25°C). Measure the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe the full polymerization curve (e.g., 30-60 minutes).

-

Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of polymerization can be determined from the slope of the initial linear portion of the curve. The IC₅₀ value for each cytochalasin can be calculated by plotting the inhibition of polymerization rate or extent against the logarithm of the inhibitor concentration.

Impact on Cellular Signaling Pathways

The actin cytoskeleton is a central hub for numerous signaling pathways that regulate cell behavior. The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of actin dynamics.

-

RhoA is typically associated with the formation of contractile actin-myosin stress fibers and focal adhesions.

-

Rac1 promotes the formation of lamellipodia and membrane ruffles.

-

Cdc42 is involved in the formation of filopodia and the establishment of cell polarity.

Disruption of the actin cytoskeleton by cytochalasins will inevitably impact these signaling pathways. While direct modulation of Rho GTPase activity by cytochalasins is not their primary mechanism, the alteration of the actin network downstream will affect the localization and activity of Rho GTPases and their effectors.

Below are Graphviz diagrams illustrating a simplified overview of the Rho GTPase signaling pathway and a conceptual workflow for assessing the effects of cytochalasins.

Caption: Simplified RhoA signaling pathway for actin regulation.

Caption: Workflow for studying cytochalasin effects on cells.

Distinguishing Features of Cytochalasin C

Based on the available data, Cytochalasin C exhibits several distinguishing characteristics:

-

Lower Potency in Some Systems: Compared to other cytochalasins like A, D, and E, Cytochalasin C demonstrates significantly lower potency in inhibiting cytoplasmic streaming in plant cells.[16][17] This suggests that the specific structural features of Cytochalasin C may lead to a weaker interaction with certain types of actin or actin-associated proteins.

-

Reduced Toxicity: The observation that Cytochalasin C is considerably less toxic in mice than Cytochalasin D is a critical differentiator, particularly from a drug development perspective.[15] This could imply a more favorable therapeutic window.

-

Induction of Nuclear Rodlets: Like some other cytochalasins (B, D, and H), Cytochalasin C has been observed to induce the formation of nuclear rodlets.[22] The precise mechanism and functional significance of this phenomenon are still under investigation.

Conclusion and Future Directions

Cytochalasin C, while sharing the fundamental actin-disrupting properties of its congeners, possesses a unique profile of potency and toxicity. Its lower potency in certain biological systems and reduced in vivo toxicity compared to Cytochalasin D highlight the critical role of subtle structural variations in determining biological outcomes. For researchers, this underscores the importance of selecting the appropriate cytochalasin for a given experimental question. For drug development professionals, the reduced toxicity of Cytochalasin C may present an attractive starting point for the design of novel therapeutics targeting the actin cytoskeleton.

Future research should focus on elucidating the precise molecular interactions between Cytochalasin C and the actin monomer/filament to understand the structural basis for its differential potency. Furthermore, a comprehensive and standardized comparison of the IC₅₀ values of a wide range of cytochalasins in in vitro actin polymerization assays would be invaluable to the scientific community. Finally, exploring the downstream effects of Cytochalasin C on various signaling pathways beyond the direct disruption of actin will provide a more complete picture of its cellular impact and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytochalasin - Wikipedia [en.wikipedia.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Cytochalasin E - Wikipedia [en.wikipedia.org]

- 5. Cytochalasin A | C29H35NO5 | CID 5458383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytochalasin B | C29H37NO5 | CID 5311281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cytochalasin C | C30H37NO6 | CID 6440868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cytochalasin D, actin polymerization inhibitor (CAS 22144-77-0) | Abcam [abcam.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Cytochalasin E | C28H33NO7 | CID 5458385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Actin-Dynamics in Plant Cells: The Function of Actin Perturbing Substances Jasplakinolide, Chondramides, Phalloidin, Cytochalasins, and Latrunculins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin. | Semantic Scholar [semanticscholar.org]

- 20. caymanchem.com [caymanchem.com]

- 21. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Effects of Cytochalasin C on Cell Morphology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin C is a mycotoxin produced by various fungi that has profound effects on the morphology of eukaryotic cells. As a member of the cytochalasan family, its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for maintaining cell shape, motility, and division.[1][2] This technical guide provides a comprehensive overview of the biological effects of Cytochalasin C on cell morphology, detailing its mechanism of action, quantitative effects, relevant experimental protocols, and the signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Mechanism of Action

Cytochalasin C exerts its effects by directly interacting with actin filaments, which are dynamic polymers of globular actin (G-actin) that form a major part of the cytoskeleton. Specifically, Cytochalasin C binds to the barbed (fast-growing) end of filamentous actin (F-actin).[1][3] This binding action inhibits the addition of new actin monomers to the growing filament, effectively capping it and preventing further elongation.[1][3] The disruption of actin polymerization dynamics leads to a net depolymerization of actin filaments, resulting in significant alterations to the overall architecture of the actin cytoskeleton.[1]

Effects on Cell Morphology

The disruption of the actin cytoskeleton by Cytochalasin C leads to a cascade of changes in cell morphology. These effects are generally dose-dependent and can manifest in various ways across different cell types.

Qualitative Morphological Changes:

-

Cell Rounding: One of the most prominent effects is the loss of the typical spread-out morphology, leading to cells becoming rounded.[4][5] This is a direct consequence of the collapse of the actin scaffold that maintains cell shape.

-

Loss of Stress Fibers: Stress fibers, which are contractile bundles of actin and myosin filaments, are dismantled.[1][3] This results in a loss of intracellular tension and contributes to changes in cell shape and adhesion.

-

Inhibition of Membrane Ruffling: The formation of lamellipodia and membrane ruffles, which are essential for cell motility, is inhibited.[1][6]

-

Contraction of Actin Cables: In some cases, existing actin networks can contract into focal points within the cell.[6]

-

Formation of Nuclear Rodlets: Some cytochalasins, including Cytochalasin C, have been observed to induce the formation of rod-like actin-containing structures within the nucleus.[6]

Quantitative Morphological Changes:

The morphological changes induced by Cytochalasin C can be quantified using various image analysis techniques. While specific quantitative data for Cytochalasin C is less abundant in the literature compared to other cytochalasins like B and D, the following table summarizes the expected effects based on studies of closely related compounds and the general understanding of cytochalasan activity.

| Morphological Parameter | Effect of Cytochalasin Treatment | Typical Quantitative Change | Cell Type (Example) | Reference |

| Cell Area | Decrease | Significant reduction in the spread area of the cell. | Fibroblasts | [3] |

| Circularity/Roundness | Increase | Value approaches 1.0 as cells become more spherical. | Endothelial Cells | [7] |

| Number of Protrusions | Decrease | Reduction in filopodia and other cellular extensions. | Various | [1] |

| Stress Fiber Number | Decrease | Significant reduction or complete loss of visible stress fibers. | NIH 3T3 | [8] |

| Cell Height | Increase | As cells round up, their height from the substrate increases. | Fibroblasts | [3] |

Experimental Protocols

1. Cell Culture and Treatment

-

Cell Lines: A variety of adherent cell lines can be used, such as fibroblasts (e.g., NIH 3T3), endothelial cells (e.g., HUVECs), or cancer cell lines (e.g., HeLa).

-

Culture Conditions: Cells should be maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Cytochalasin C Preparation: Prepare a stock solution of Cytochalasin C in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

-

Treatment: Treat cells with varying concentrations of Cytochalasin C for different durations to determine the optimal conditions for observing the desired morphological effects. A typical concentration range to explore is 0.1 µM to 10 µM, with incubation times ranging from 30 minutes to several hours.

2. Visualization of the Actin Cytoskeleton (Phalloidin Staining)

This protocol describes the staining of F-actin using fluorescently labeled phalloidin (B8060827), a fungal toxin that binds specifically to F-actin.

-

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

-

Procedure:

-

Fixation: After treatment with Cytochalasin C, wash the cells twice with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells three times with PBS. Incubate with a solution of fluorescently conjugated phalloidin (diluted in PBS according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

-

3. Quantitative Image Analysis

-

Acquire images of treated and control cells using a fluorescence microscope.

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify morphological parameters such as cell area, perimeter, circularity, and the number and intensity of stress fibers.

-

Statistical analysis should be performed to determine the significance of the observed changes.

Signaling Pathways

The morphological changes induced by Cytochalasin C are intricately linked to the regulation of the actin cytoskeleton by various signaling pathways. The Rho family of small GTPases, particularly RhoA, Rac1, and Cdc42, are key regulators of actin dynamics.[6] Disruption of the actin cytoskeleton by Cytochalasin C can, in turn, affect the activity and localization of these GTPases and their downstream effectors.

The Role of RhoA:

RhoA is a central regulator of stress fiber formation and focal adhesion assembly.[9] The disruption of actin filaments by Cytochalasin C leads to a loss of tension within the cell, which can subsequently impact RhoA activity. While the direct effect of Cytochalasin C on RhoA activity can be complex and cell-type dependent, the overall outcome is a collapse of the RhoA-mediated contractile machinery.

Below is a diagram illustrating the general mechanism of action of Cytochalasin C and its impact on the actin cytoskeleton and associated signaling.

Caption: Mechanism of Cytochalasin C action on cell morphology.

The following workflow diagram outlines the key steps in a typical experiment designed to investigate the effects of Cytochalasin C on cell morphology.

Caption: Experimental workflow for studying Cytochalasin C effects.

Conclusion

Cytochalasin C is a potent tool for studying the dynamics of the actin cytoskeleton and its role in determining cell morphology. Its well-defined mechanism of action, involving the capping of actin filaments, provides a reliable method for inducing predictable and quantifiable changes in cell shape. By understanding the detailed effects of Cytochalasin C, as outlined in this guide, researchers can effectively utilize this compound to investigate a wide range of cellular processes, from cell migration and division to the intricate signaling pathways that govern cellular architecture. Further research focusing on the specific quantitative effects of Cytochalasin C across a broader range of cell types and its precise interplay with various signaling components will continue to enhance its utility as a powerful probe in cell biology and a potential lead in drug discovery.

References

- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morphological study of fibroblasts treated with cytochalasin D and colchicine using a confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochalasin E alters the cytoskeleton and decreases ENaC activity in Xenopus 2F3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochalasin-Induced Actin Disruption of Polarized Enterocytes Can Augment Internalization of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Correlation between effects of 24 different cytochalasins on cellular structures and cellular events and those on actin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Rho-stimulated contractility drives the formation of stress fibers and focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]

Cytochalasin C: A Technical Guide for Actin Cytoskeleton Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin C is a cell-permeable fungal metabolite that potently disrupts the actin cytoskeleton. As a member of the cytochalasan family, it exerts its effects by inhibiting the polymerization of actin filaments. This property makes Cytochalasin C an invaluable tool for investigating a wide array of cellular processes that are dependent on a dynamic actin cytoskeleton, including cell motility, division, morphology, and intracellular trafficking. This technical guide provides a comprehensive overview of Cytochalasin C, its mechanism of action, quantitative data on its effects, detailed experimental protocols, and its impact on key signaling pathways.

Mechanism of Action

Cytochalasin C disrupts the actin cytoskeleton primarily by binding to the barbed (fast-growing) end of filamentous actin (F-actin). This interaction physically blocks the addition of new actin monomers, thereby halting filament elongation. This capping activity shifts the equilibrium toward actin depolymerization, resulting in a net decrease in filamentous actin and an increase in globular actin (G-actin). The disruption of the intricate actin network leads to significant alterations in cell morphology, loss of stress fibers, and inhibition of cellular processes requiring actin dynamics.

Quantitative Data on the Effects of Cytochalasins

The following tables summarize quantitative data on the effects of various cytochalasins, including Cytochalasin C and its more extensively studied analogs, Cytochalasin B and D. This data provides a reference for determining effective concentrations in experimental settings. It is important to note that optimal concentrations can vary depending on the cell type and specific experimental conditions.

Table 1: Effective Concentrations of Cytochalasins in Cell-Based Assays

| Cytochalasan | Cell Type | Assay | Effective Concentration | Observed Effect |

| Cytochalasin C | Various | Cytoplasmic Streaming Inhibition | 200-220 µM | Arrest of cytoplasmic streaming |

| Cytochalasin D | Fibroblasts | Actin Disruption | 200 pM - 2 µM | Disruption of actin filaments |

| Cytochalasin D | EPC2, CP-A, HeLa, Swiss 3T3 | Cell Migration | 1 µg/mL | Significant inhibition of migration |

| Cytochalasin B | HeLa | Cytotoxicity (WST-8 Assay) | IC50: 7.9 µM | Significant cytotoxicity |

| Cytochalasin B | HeLa | Actin Disruption | 0.6 µM | Disruption of stress fibers |

Table 2: Effects of Cytochalasins on Actin Polymerization and Cell Morphology

| Cytochalasan | Parameter | Method | Concentration | Result |

| Cytochalasin D | Actin Polymerization | TIRF microscopy | 4.1 nM (Km) | Tight capping of the barbed end |

| Cytochalasin D | Fibroblast Morphology | Microscopy | 30 min treatment | 70±7% of cells adopted a rounded morphology |

| Cytochalasin D | Cancer Cell Actin | Microscopy | 10 min treatment | Complete disruption of actin cytoskeleton |

Experimental Protocols

Visualization of the F-Actin Cytoskeleton by Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of the effects of Cytochalasin C on the filamentous actin cytoskeleton in cultured cells.

Materials:

-

Cultured cells on glass coverslips

-

Cytochalasin C stock solution (in DMSO)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Treatment:

-

Prepare working concentrations of Cytochalasin C by diluting the stock solution in pre-warmed cell culture medium. A dose-response experiment (e.g., 0.1, 1, 10, 100 µM) is recommended to determine the optimal concentration. Include a DMSO-treated vehicle control.

-

Remove the existing medium from the cells and add the medium containing Cytochalasin C or the vehicle control.

-

Incubate for the desired time period (e.g., 30 minutes, 1 hour, 4 hours) at 37°C in a CO2 incubator.

-

-

Fixation:

-

Permeabilization:

-

Blocking:

-

Block non-specific binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.[1]

-

-

F-actin Staining:

-

Dilute the fluorescently-conjugated phalloidin in 1% BSA in PBS to its recommended working concentration.

-

Aspirate the blocking buffer and add the phalloidin solution to the coverslips.

-

Incubate for 20-60 minutes at room temperature, protected from light.

-

-

Nuclear Staining:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution (diluted in PBS) for 5-10 minutes at room temperature, protected from light.

-

-

Mounting:

-

Wash the cells twice with PBS.

-

Carefully invert the coverslip onto a drop of antifade mounting medium on a microscope slide.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

-

Cell Migration - Wound Healing (Scratch) Assay

This assay is used to study the effect of Cytochalasin C on collective cell migration.

Materials:

-

Cells cultured to a confluent monolayer in a multi-well plate

-

Cytochalasin C stock solution (in DMSO)

-

Cell culture medium

-

Sterile p200 pipette tip or a dedicated wound healing tool

-

Microscope with live-cell imaging capabilities or a standard microscope for endpoint analysis

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

-

Creating the Wound:

-

Once the monolayer is confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the well. Alternatively, use a commercially available wound healing insert or tool for more consistent wound widths.

-

Gently wash the wells with pre-warmed PBS to remove dislodged cells.

-

-

Treatment:

-

Replace the PBS with cell culture medium containing the desired concentration of Cytochalasin C or a vehicle control (DMSO).

-

-

Imaging and Analysis:

-

Time-lapse microscopy (recommended): Place the plate on a microscope equipped with a stage-top incubator and acquire images of the wound area at regular intervals (e.g., every 1-2 hours) for 24-48 hours.

-

Endpoint analysis: Acquire images of the wound at time 0 and at a predetermined endpoint (e.g., 24 hours).

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure or the rate of cell migration.

-

Signaling Pathways and Visualizations

Cytochalasin C's Impact on the Actin Polymerization Pathway

Cytochalasin C directly interferes with the dynamic process of actin polymerization, a fundamental process for maintaining cytoskeletal integrity and function.

Caption: Cytochalasin C inhibits actin polymerization by capping the barbed end of F-actin.

Experimental Workflow for Visualizing Actin Cytoskeleton Disruption

The following diagram illustrates the key steps in an immunofluorescence experiment to visualize the effects of Cytochalasin C on the actin cytoskeleton.

Caption: Workflow for immunofluorescence analysis of the actin cytoskeleton after Cytochalasin C treatment.

Cytochalasin-Induced Apoptosis via the Mitochondrial Pathway

Disruption of the actin cytoskeleton by cytochalasins can trigger apoptosis, often through the intrinsic mitochondrial pathway. While this pathway has been more extensively studied with Cytochalasin B, it provides a likely model for Cytochalasin C-induced apoptosis.

Caption: Proposed mitochondrial pathway for Cytochalasin C-induced apoptosis.[2][3]

The Role of Rho GTPases in Actin Cytoskeleton Regulation

Rho GTPases are key regulators of the actin cytoskeleton. While Cytochalasin C acts directly on actin filaments, understanding the upstream regulation by Rho GTPases provides context for the dynamic nature of the cytoskeleton that is being perturbed.

Caption: Simplified overview of the Rho GTPase signaling pathway regulating the actin cytoskeleton.

Applications in Research and Drug Development

Cytochalasin C's ability to specifically disrupt the actin cytoskeleton has made it a cornerstone tool in cell biology research. It is widely used to:

-

Elucidate the role of the actin cytoskeleton in various cellular processes.

-

Study cell migration and invasion, which is critical in cancer research.[4]

-

Investigate the mechanics of cell division and cytokinesis.

-

Explore the link between cytoskeletal integrity and apoptosis.[5][6]

In the context of drug development, cytochalasins have been investigated for their anticancer properties.[4][7][8] By disrupting the cytoskeleton of rapidly dividing cancer cells, they can inhibit proliferation and induce apoptosis.[9] Furthermore, their potential to be used in combination with other chemotherapeutic agents to overcome drug resistance is an active area of research.[7] However, the clinical application of cytochalasins has been limited due to their effects on normal cells and potential toxicity.

Conclusion

Cytochalasin C is a powerful and specific inhibitor of actin polymerization, making it an indispensable tool for researchers studying the actin cytoskeleton. This guide provides a foundational understanding of its mechanism, quantitative effects, and practical applications. By utilizing the provided protocols and understanding the underlying signaling pathways, researchers can effectively employ Cytochalasin C to unravel the complex roles of the actin cytoskeleton in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytochalasin B induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. preprints.org [preprints.org]

- 5. Apoptosis induction in HCT116 cells by cytochalasins isolated from the fungus Daldinia vernicosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. Using Cytochalasins to Improve Current Chemotherapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemotherapy with cytochalasin congeners in vitro and in vivo against murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Fungal Source and Biosynthesis of Cytochalasin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin C, a potent mycotoxin belonging to the cytochalasan family, has garnered significant interest in biomedical research due to its profound effects on actin polymerization and cellular processes. This technical guide provides a comprehensive overview of the fungal sources of Cytochalasin C, its intricate biosynthetic pathway, and detailed experimental protocols for its study. By consolidating current knowledge, this document aims to serve as a valuable resource for researchers engaged in natural product discovery, biosynthetic engineering, and drug development.

Fungal Sources of Cytochalasin C

Cytochalasin C is a secondary metabolite produced by a variety of fungal species. While numerous fungi are known to produce a range of cytochalasans, specific producers of Cytochalasin C have been identified through extensive screening and analytical studies. The primary fungal sources are detailed in Table 1. Among these, Hypoxylon terricola has been noted as a significant producer, often yielding Cytochalasin C as its major metabolite[1]. The entomopathogenic fungus Metarhizium robertsii (formerly Metarhizium anisopliae) is another well-documented source.

Table 1: Fungal Producers of Cytochalasin C and Related Compounds

| Fungal Species | Compound(s) Produced | Reported Yield | References |

| Hypoxylon terricola | Cytochalasin C (major), D, N, O, P, Q, R | Not specified | [1] |

| Metarhizium robertsii (anisopliae) | Cytochalasin C | Not specified | [2] |

| Aspergillus clavatus | Cytochalasin E, K | Wild type: 25 mg/L | [3] |

| Overexpression of ccsR: 175 mg/L | [3][4] | ||

| Aspergillus flavipes | Leucine-containing cytochalasans | Not specified | [5] |

| Penicillium expansum | Chaetoglobosins | Not specified | |

| Phomopsis sp. | Various cytochalasans | Not specified | [6] |

Biosynthesis of Cytochalasin C

The biosynthesis of cytochalasans, including Cytochalasin C, is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) machinery, followed by a series of tailoring modifications by various enzymes.[7][8] The core structure is derived from a polyketide chain and an amino acid, which in the case of most cytochalasins, is phenylalanine.

The Core Biosynthetic Machinery

The backbone of Cytochalasin C is assembled by a PKS-NRPS hybrid enzyme. This large, multi-domain protein catalyzes the condensation of malonyl-CoA units to form a polyketide chain and incorporates an amino acid, typically phenylalanine. The general organization of a cytochalasan gene cluster includes the PKS-NRPS gene, along with genes encoding tailoring enzymes.

A representative workflow for identifying and characterizing a cytochalasan biosynthetic gene cluster is depicted below.

Proposed Biosynthetic Pathway of Cytochalasin C

Based on the characterized biosynthesis of other cytochalasans like cytochalasin E, a putative biosynthetic pathway for Cytochalasin C can be proposed. The key steps are illustrated in the following diagram.

The initial procytochalasan scaffold undergoes a series of post-PKS-NRPS modifications, including hydroxylations catalyzed by cytochrome P450 monooxygenases and a final acetylation step to yield Cytochalasin C. The exact order and specificity of these tailoring enzymes are key areas for future research.

Experimental Protocols

Fungal Culture and Cytochalasin C Production

Objective: To cultivate a Cytochalasin C-producing fungus and induce secondary metabolite production.

Materials:

-

A pure culture of a Cytochalasin C-producing fungus (e.g., Hypoxylon terricola).

-

Potato Dextrose Agar (B569324) (PDA) plates.

-

Liquid fermentation medium (e.g., Potato Dextrose Broth (PDB) or a specialized production medium).

-

Sterile flasks and incubator.

Procedure:

-

Inoculate the fungal strain onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

-

Prepare the liquid fermentation medium in flasks and sterilize by autoclaving.

-

Aseptically transfer small agar plugs of the mycelial culture into the liquid medium.

-

Incubate the liquid cultures at 25-28°C with shaking (e.g., 150 rpm) for 14-21 days. The optimal fermentation time should be determined empirically.

Extraction and Purification of Cytochalasin C

Objective: To extract and purify Cytochalasin C from the fungal culture.

Materials:

-

Fungal culture broth and mycelium.

-

Ethyl acetate (B1210297).

-

Rotary evaporator.

-

Silica (B1680970) gel for column chromatography.

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol).

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth and the mycelium separately with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to fractionate the components.

-

Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing the compound of interest.

-

Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile).

Gene Knockout for Biosynthetic Pathway Elucidation

Objective: To confirm the involvement of a specific gene (e.g., the PKS-NRPS gene) in Cytochalasin C biosynthesis.

Materials:

-

Fungal protoplasts.

-

Knockout cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by homologous regions of the target gene.

-

Protoplast transformation reagents (e.g., PEG-CaCl2 solution).

-

Selective growth medium.

-

PCR and Southern blotting reagents for verification.

Procedure:

-

Prepare fungal protoplasts from young mycelia using cell wall-lysing enzymes.

-

Construct the gene knockout cassette using PCR amplification of the flanking regions of the target gene and the selectable marker.

-

Transform the fungal protoplasts with the knockout cassette using a PEG-mediated method.

-

Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic.

-

Isolate the resistant colonies and verify the gene replacement event by PCR and Southern blotting.

-

Analyze the metabolite profile of the knockout mutant by LC-MS to confirm the abolishment of Cytochalasin C production.

A logical diagram illustrating the gene knockout confirmation process is provided below.

Conclusion

This technical guide has provided a detailed overview of the fungal sources, biosynthesis, and experimental methodologies related to Cytochalasin C. The identification of new fungal producers and the elucidation of the complete biosynthetic pathway through genetic and enzymatic studies will continue to be important areas of research. The protocols and data presented herein offer a solid foundation for scientists and researchers to further explore the fascinating biology and potential applications of this potent natural product. Advances in synthetic biology and metabolic engineering, guided by a deeper understanding of the biosynthetic machinery, hold the promise of enabling the sustainable production of Cytochalasin C and novel analogues with improved therapeutic properties.

References

- 1. Metabolites of the higher fungi. Part 24. Cytochalasin N, O, P, Q, and R. New cytochalasins from the fungus Hypoxylon terricola Mill | Semantic Scholar [semanticscholar.org]

- 2. The entomopathogenic fungus Metarhizium robertsii communicates with the insect host Galleria mellonella during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and engineering of the cytochalasin gene cluster from Aspergillus clavatus NRRL 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Engineering of the Cytochalasin Gene Cluster from Aspergillus clavatus NRRL 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of a cytochalasan biosynthetic cluster from the marine-derived fungus Aspergillus flavipes CNL-338 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pentacyclic Cytochalasins and Their Derivatives from the Endophytic Fungus Phomopsis sp. xz-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure and Biosynthesis of Perochalasins A–C, Open-Chain Merocytochalasans Produced by the Marine-Derived Fungus Peroneutypa sp. M16 - PMC [pmc.ncbi.nlm.nih.gov]

Cytochalasin C: A Technical Guide to its Role in Inhibiting Cell Division

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin C, a fungal metabolite, serves as a crucial tool in cell biology for studying the intricate processes of cell division. By targeting the fundamental building blocks of the cellular skeleton, it offers a window into the mechanics of cytokinesis. This technical guide provides an in-depth exploration of Cytochalasin C's core function in inhibiting cell division, detailing its mechanism of action, relevant signaling pathways, and comprehensive experimental protocols. Quantitative data from studies on related cytochalasins are presented to offer a comparative context for its potency.

Introduction

Cell division is a tightly regulated process essential for growth, development, and tissue repair. A critical final stage of this process is cytokinesis, the physical separation of a mother cell into two daughter cells. This event is orchestrated by the dynamic remodeling of the actin cytoskeleton, which forms a contractile ring at the cell's equator. Cytochalasins are a class of mycotoxins that have proven invaluable for dissecting the role of actin in this and other cellular functions.[1] Cytochalasin C, although less potent than some of its counterparts like Cytochalasin D, provides a valuable tool for researchers due to its specific effects on actin polymerization.[2] This document will serve as a comprehensive resource for understanding and utilizing Cytochalasin C in the study of cell division.

Mechanism of Action: Disruption of Actin Polymerization

The primary mechanism by which Cytochalasin C inhibits cell division is through its direct interaction with actin filaments.[3][4] Actin, a globular protein (G-actin), polymerizes to form filamentous structures (F-actin) that are integral components of the cytoskeleton. These filaments have a distinct polarity, with a fast-growing "barbed" end and a slow-growing "pointed" end.

Cytochalasin C binds to the barbed end of F-actin, effectively capping it and preventing the addition of new actin monomers.[1] This action blocks both the assembly and disassembly of actin filaments, leading to a net disruption of the actin cytoskeleton's dynamic nature.[1] During cell division, the formation and contraction of the actin-myosin contractile ring are essential for cleavage furrow ingression and the ultimate separation of the daughter cells. By inhibiting actin polymerization, Cytochalasin C directly interferes with the formation and function of this critical structure, leading to a failure of cytokinesis.[5] This often results in the formation of large, multinucleated cells, as nuclear division (mitosis) can proceed without subsequent cell separation.[2]

Signaling Pathways and Cellular Consequences

The disruption of the actin cytoskeleton by Cytochalasin C triggers a cascade of cellular events. While the primary effect is mechanical, leading to cytokinesis failure, there are also downstream consequences on signaling pathways that regulate the cell cycle.

The inability to form a functional contractile ring leads to an accumulation of cells in the G2/M phase of the cell cycle, as the cell's checkpoints may sense the incomplete division. This can ultimately lead to cell cycle arrest or, in some cases, apoptosis.[5]

Quantitative Data

Precise IC50 values for Cytochalasin C's inhibition of cell division are not extensively documented in the literature. However, comparative studies of different cytochalasins provide valuable insights into its relative potency.

| Cytochalasin Derivative | Relative Potency in Inhibiting Actin Polymerization | IC50 for Inhibition of HeLa Cell Viability (48h) | Reference |

| Cytochalasin C | Weak | Not Reported | [2] |

| Cytochalasin B | Moderate | ~7.9 µM | [6][7] |

| Cytochalasin D | High | Not Reported (Significantly more potent than B) | [8][9] |

| Cytochalasin A | Moderate | Not Reported | [2] |

Note: The potency of cytochalasins can vary depending on the cell type and experimental conditions. The data for Cytochalasin B is provided as a reference point.

Experimental Protocols

Inhibition of Cytokinesis and Induction of Multinucleation

This protocol is adapted from established methods for inducing and quantifying multinucleated cells using cytokinesis inhibitors.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Cytochalasin C stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DAPI (4',6-diamidino-2-phenylindole) staining solution

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that allows for individual cell visualization after treatment. Allow cells to adhere overnight.

-

Treatment: Prepare a serial dilution of Cytochalasin C in complete culture medium. A starting range of 1-20 µM is recommended. Replace the medium in the wells with the Cytochalasin C-containing medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a period sufficient for one to two cell cycles (e.g., 24-48 hours).

-

Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Wash the cells with PBS and then stain with DAPI solution for 5 minutes to visualize the nuclei.

-

Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

-

Quantification: Count the number of nuclei per cell in at least 100 cells per treatment condition. Calculate the percentage of multinucleated cells (cells with two or more nuclei).

Visualization of Actin Cytoskeleton Disruption

This protocol details the use of phalloidin (B8060827) staining to visualize the effects of Cytochalasin C on the F-actin network.

Materials:

-

Cells treated with Cytochalasin C as described in Protocol 5.1

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI staining solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation: Follow steps 1-4 from Protocol 5.1.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Phalloidin Staining: Wash the cells with PBS. Incubate with a solution of fluorescently-conjugated phalloidin (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature in the dark.

-

Nuclear Staining: Wash the cells with PBS and then stain with DAPI solution for 5 minutes.

-

Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope. Observe the changes in the actin cytoskeleton, such as the loss of stress fibers and the formation of actin aggregates.

Conclusion

Cytochalasin C, by specifically targeting actin polymerization, remains a fundamental tool for investigating the mechanics of cell division. While its potency is reported to be lower than other members of the cytochalasin family, its ability to disrupt the formation of the contractile ring and induce a failure in cytokinesis provides a clear and observable phenotype. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Cytochalasin C in their studies of cell cycle regulation and cytoskeletal dynamics. Further quantitative studies on Cytochalasin C are warranted to precisely define its inhibitory concentrations for cell division across various cell lines.

References

- 1. Cytochalasin - Wikipedia [en.wikipedia.org]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Cytochalasin C | C30H37NO6 | CID 6440868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of cytochalasin B on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. Cytochalasin B Influences Cytoskeletal Organization and Osteogenic Potential of Human Wharton’s Jelly Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cytochalasin C on Cell Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytochalasin C, a potent fungal metabolite, serves as a critical tool in cell biology for elucidating the intricate mechanisms governing cell motility. By directly interacting with the actin cytoskeleton, Cytochalasin C provides a means to dissect the roles of actin dynamics in cellular processes ranging from migration and division to morphological changes. This technical guide offers an in-depth exploration of the effects of Cytochalasin C on cell motility, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating cytoskeletal dynamics and cell migration.

Mechanism of Action: Disruption of Actin Dynamics

The primary molecular target of Cytochalasin C and its congeners is actin, a fundamental protein of the eukaryotic cytoskeleton.[1][2] These compounds bind to the fast-growing "barbed" end of actin filaments, effectively capping them and preventing the addition of new actin monomers.[3][4][5] This inhibition of actin polymerization leads to a net disassembly of existing actin filaments, profoundly altering the structure and function of the actin cytoskeleton.[4] The disruption of this dynamic equilibrium is the root cause of the observed effects on cell motility.[1][6]

Quantitative Effects on Cell Motility and Morphology

The application of Cytochalasin C induces significant and quantifiable changes in cell behavior and structure. The following tables summarize key quantitative data extracted from various studies.

Table 1: Effect of Cytochalasin D on Fibroblast Cell Morphology

| Treatment Duration | Percentage of Cells with Altered Morphology | Average Cell Length (μm) | Reference |

| 10 minutes | 35 ± 7% | Not Reported | [7] |

| 30 minutes | 70 ± 7% | 17 ± 2 | [7] |

Table 2: Inhibition of Cellular Outgrowth by Cytochalasin D

| Cytochalasin D Concentration | Inhibition of Cellular Outgrowth | Reference |

| 10⁻⁸ M | -6.2 ± 6.5% | [8] |

| 10⁻⁷ M | 69 ± 4% | [8] |

| 10⁻⁶ M | 99.7 ± 0.13% | [8] |

Table 3: General Effects of Cytochalasins on Cellular Processes

| Cellular Process | Observed Effect | Reference |

| Cell Motility | Inhibition | [3][6][9] |

| Cytoplasmic Cleavage | Prevention, leading to multinucleation | [1][10] |

| Cell Shape | Rounding up or flattening | [6][9] |

| Membrane Ruffling | Cessation | [6][11] |

| Cell Adhesion | Altered | [9] |

Key Experimental Protocols

To aid in the replication and extension of research in this area, detailed methodologies for key experiments are provided below.

Phalloidin (B8060827) Staining for F-actin Visualization

This protocol allows for the direct visualization of the effects of cytochalasins on the filamentous actin cytoskeleton.[12]

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of Cytochalasin C or a vehicle control (e.g., DMSO) for the specified duration.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to quantify the effect of Cytochalasin C on collective cell migration.[13]

Materials:

-

Confluent cell monolayer in a multi-well plate

-

Sterile pipette tip or scratcher

-

Cell culture medium with and without Cytochalasin C

-

Live-cell imaging system or microscope with a camera

Procedure:

-

Create the "Wound": Once cells have reached confluency, create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.

-

Wash: Gently wash the wells with PBS to remove dislodged cells.

-

Treatment: Replace the medium with fresh cell culture medium containing the desired concentration of Cytochalasin C or a vehicle control.

-

Imaging: Place the plate in a live-cell imaging system or on a microscope stage within an incubator. Acquire images of the wound area at regular intervals (e.g., every 1-2 hours) over a period of 24-48 hours.

-

Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the rate of wound closure to determine the effect of Cytochalasin C on cell migration.

Signaling Pathways and Cellular Effects

Cytochalasin C's disruption of the actin cytoskeleton has cascading effects on various cellular structures and signaling pathways that are critical for cell motility.